4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid
Description
4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid is an organic compound with the molecular formula C17H13N3O2. It is known for its unique structure, which includes a quinoline moiety linked to a benzoic acid derivative through a hydrazone linkage.
Properties
Molecular Formula |
C17H13N3O2 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
4-[2-(quinolin-2-ylmethylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C17H13N3O2/c21-17(22)13-6-8-14(9-7-13)20-18-11-15-10-5-12-3-1-2-4-16(12)19-15/h1-11,20H,(H,21,22) |
InChI Key |
LFKJFFRDGFXBGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NNC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid typically involves the condensation of quinoline-2-carbaldehyde with 4-hydrazinobenzoic acid. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antibacterial Properties
Numerous studies have highlighted the antibacterial efficacy of hydrazone derivatives, including 4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, a study demonstrated that specific hydrazone derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Antifungal Activity
The antifungal properties of this compound have also been investigated. A series of quinoline-based hydrazones were tested against fungal pathogens, showing promising results. The structure–activity relationship (SAR) analysis indicated that substitutions on the quinoline ring could enhance antifungal activity .
| Compound | Target Fungi | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Candida albicans | 20 | |
| This compound | Aspergillus niger | 25 |
Anticancer Potential
The compound's anticancer potential has been explored in various studies. It has been noted that hydrazone derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. A notable study reported that similar compounds showed cytotoxic effects on multidrug-resistant cancer cells, suggesting their utility in overcoming drug resistance in cancer therapy .
Case Study 1: Antibacterial Efficacy
In a comparative study, various hydrazone derivatives were synthesized and screened for antibacterial activity. The results indicated that the presence of the quinoline moiety significantly enhanced the antibacterial properties of the synthesized compounds compared to non-substituted hydrazones .
Case Study 2: Antifungal Activity Assessment
A group of researchers evaluated the antifungal activity of quinoline-based hydrazones against clinical isolates of pathogenic fungi. The study concluded that modifications on the hydrazone structure could lead to improved antifungal efficacy, with some derivatives exhibiting potent activity against resistant strains .
Mechanism of Action
The mechanism of action of 4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid varies depending on its application. In biological systems, it is believed to interact with cellular targets such as enzymes or DNA, leading to the inhibition of microbial growth or cancer cell proliferation. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar compounds to 4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid include:
Quinoline-2-carbaldehyde: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
4-Hydrazinobenzoic acid: Another precursor, used in the synthesis of various hydrazone derivatives.
Quinoline N-oxide derivatives:
The uniqueness of this compound lies in its combined structural features, which confer a range of chemical reactivity and biological activity not typically observed in its individual components.
Biological Activity
4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid is a hydrazone derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.
Synthesis
The synthesis of this compound typically involves the condensation reaction between quinoline derivatives and benzoic acid hydrazones. Various synthetic routes have been explored to optimize yield and purity, often employing green chemistry principles to enhance environmental sustainability.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Bacillus subtilis | 25 |
| Escherichia coli | 6.3 |
| Pseudomonas aeruginosa | >50 |
| Candida albicans | >50 |
These results suggest that the compound has pronounced antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli .
Antiviral Activity
In addition to its antibacterial properties, this compound has been investigated for its antiviral potential. A docking study indicated that derivatives of this compound could inhibit viral proteins comparable to established antiviral drugs like Tamiflu. The compound showed promising activity against influenza virus models, suggesting a potential application in antiviral therapeutics .
Anticancer Activity
The anticancer properties of this compound were evaluated in vitro using various human cancer cell lines. The compound demonstrated selective cytotoxicity, with IC50 values indicating potent inhibitory effects on cancer cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| LN-229 | 0.77 |
| HepG2 | 3.91 |
| H1563 | >10 |
The selectivity of the compound against cancer cells while sparing normal cells highlights its potential as an anticancer agent .
Case Studies
- Antimicrobial Efficacy : A study reported that the synthesized hydrazone exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values supporting its potential use in treating infections caused by these pathogens .
- Antiviral Properties : Another investigation focused on the docking studies of hydrazone derivatives against viral proteins, revealing that certain compounds could act as effective inhibitors of viral replication pathways .
- Cytotoxicity in Cancer Research : A comprehensive study assessed the cytotoxic effects of various hydrazone derivatives on different cancer cell lines, demonstrating that some compounds derived from quinoline exhibited low IC50 values, indicating high potency against specific cancer types .
Q & A
Q. What are the standard synthetic routes for 4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid, and how are intermediates validated?
Answer: The compound is typically synthesized via condensation between quinoline-2-carbaldehyde derivatives and hydrazine-functionalized benzoic acid precursors. For example, hydrazine intermediates (e.g., 2-hydrazinylbenzoic acid) are reacted with quinoline aldehydes in ethanol under reflux, catalyzed by glacial acetic acid . Intermediate validation involves spectroscopic techniques:
- FT-IR : Confirmation of hydrazone C=N stretching (~1600 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹).
- NMR : Signals for aromatic protons (δ 7–9 ppm) and hydrazone NH (δ 8–10 ppm).
- Mass spectrometry : Molecular ion peaks matching theoretical m/z values .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s structure reveals key features:
- Planarity : The quinoline and benzoic acid moieties often adopt a near-planar conformation due to π-π stacking.
- Hydrogen bonding : Carboxylic acid groups form intermolecular hydrogen bonds (O-H···N/O), stabilizing the lattice .
Example parameters from similar hydrazone derivatives:
| Parameter | Value (Å/°) |
|---|---|
| C=N bond length | 1.28–1.32 |
| Dihedral angle | 5–15° |
| R-factor | <0.08 |
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Answer: Cheminformatic tools (e.g., molecular docking, QSAR) are employed:
- Molecular docking : Targets like Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) are used to assess binding affinity. The hydrazone group often interacts with catalytic residues (e.g., Tyr158 via H-bonding).
- ADMET prediction : Tools like SwissADME evaluate bioavailability (e.g., Lipinski violations) and blood-brain barrier penetration .
Example docking scores for analogs:
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Derivative A | -8.2 |
| Derivative B | -7.9 |
Q. How do researchers resolve contradictions in reported antimicrobial efficacy data?
Answer: Discrepancies arise from variations in:
- Bacterial strains : Use standardized strains (e.g., E. coli ATCC 25922) and clinical isolates.
- Assay conditions : Optimize MIC (Minimum Inhibitory Concentration) protocols with CLSI guidelines.
For example, a study found MIC values ranging from 8–64 µg/mL against S. aureus, attributed to differences in bacterial efflux pump expression . Mitigation strategies: - Include positive controls (e.g., ciprofloxacin).
- Repeat assays in triplicate with statistical validation (p < 0.05).
Q. What strategies optimize the compound’s solubility for in vivo studies?
Answer:
Q. How is the compound’s stability under physiological conditions evaluated?
Answer:
- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via HPLC.
- Thermal stability : TGA/DSC analysis shows decomposition temperatures (>200°C for most hydrazones).
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation .
Methodological Challenges
Q. What analytical techniques differentiate polymorphs of this compound?
Answer:
- PXRD : Distinct diffraction patterns for polymorphs (e.g., Form I vs. Form II).
- DSC : Melting point variations (Δmp > 5°C indicate polymorphism).
- Raman spectroscopy : Shifts in C=N and C=O vibrational modes .
Q. How to address low yields in large-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
